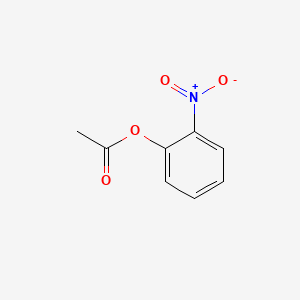
4-(羟甲基)苯甲酸甲酯
概述
描述
Methyl 4-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxymethyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the preparation of keto acids and other derivatives .
Biology and Medicine:
- Investigated for its potential antimicrobial properties .
- Used in the synthesis of compounds with potential pharmaceutical applications .
Industry:
- Utilized in the production of polymers and resins.
- Acts as a precursor for the synthesis of various industrial chemicals .
作用机制
Target of Action
Methyl 4-(hydroxymethyl)benzoate is a synthetic compound . .
Mode of Action
It’s structurally similar to methyl 4-hydroxybenzoate, which is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics
Pharmacokinetics
It’s known that the compound is soluble in chloroform , which could potentially influence its bioavailability and distribution within the body.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 4-(hydroxymethyl)benzoate can be synthesized by esterifying 4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrially, the compound can be produced by reacting 4-(hydroxymethyl)benzoic acid with methanol under reflux conditions, using a strong acid catalyst to drive the reaction to completion.
化学反应分析
Types of Reactions:
Oxidation: Methyl 4-(hydroxymethyl)benzoate can undergo oxidation reactions to form methyl 4-formylbenzoate or methyl 4-carboxybenzoate, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form methyl 4-(hydroxymethyl)benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Methyl 4-formylbenzoate, methyl 4-carboxybenzoate.
Reduction: Methyl 4-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
相似化合物的比较
Methyl 4-hydroxybenzoate (Methylparaben): Similar structure but lacks the hydroxymethyl group.
Methyl 4-formylbenzoate: An oxidation product of methyl 4-(hydroxymethyl)benzoate.
Methyl 4-carboxybenzoate: Another oxidation product with a carboxyl group instead of a hydroxymethyl group.
Uniqueness:
属性
IUPAC Name |
methyl 4-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWFYEFYHJRJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064501 | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6908-41-4 | |
| Record name | Methyl 4-(hydroxymethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6908-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006908414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(hydroxymethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Methyl 4-(hydroxymethyl)benzoate play in the plasma-driven pinacol coupling reaction of Methyl 4-formylbenzoate?
A1: Methyl 4-(hydroxymethyl)benzoate is identified as a side product, not the main product, in the plasma-driven pinacol coupling reaction using Methyl 4-formylbenzoate (MFB) as the starting material. [] The main product is the pinacol resulting from the coupling of two MFB molecules. The formation of Methyl 4-(hydroxymethyl)benzoate is attributed to reactions involving radicals generated in the plasma-liquid interface, potentially including hydrogen radicals or hydroxyl radicals, reacting with MFB.
Q2: How does the formation of Methyl 4-(hydroxymethyl)benzoate impact the efficiency of the desired pinacol coupling reaction?
A2: The formation of Methyl 4-(hydroxymethyl)benzoate, along with other identified side products, directly competes with the desired pinacol coupling pathway. This side reaction consumes the starting material (MFB) and reduces the overall yield of the desired pinacol product. [] Further research into controlling the plasma conditions and reaction environment could potentially minimize these side reactions and enhance the selectivity towards the desired pinacol product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














